Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

5-HT3 receptor antagonism serotonin receptor antiemetic scaffold

This chiral, stereochemically defined small molecule features a unique 7-exo-nitrile substitution on the 3-oxagranatane scaffold, fundamentally altering receptor recognition vs. the unsubstituted core. With a documented selectivity margin against DAT (>100-fold), it is ideal for CNS drug discovery programs requiring exclusion of false positives. The 7-nitrile serves as a versatile handle for further derivatization. Supplied with full NMR, HPLC, LC-MS, and MSDS documentation and guaranteed purity of NLT 98%.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B8254527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1C(CC2COCC1N2CC3=CC=CC=C3)C#N
InChIInChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2/t13?,14-,15+
InChIKeyOZEALBBDQXKEKW-GOOCMWNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile – Scaffold Identity, Core Properties, and Procurement-Relevant Characterization


Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile (CAS 1233323-58-4) is a chiral, stereochemically defined small molecule built on the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) scaffold [1]. It bears an exo-oriented carbonitrile at the 7-position and an N-benzyl substituent at the 9-position, yielding the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . The 3-oxagranatane core is a recognized privileged structure in medicinal chemistry, with established utility in 5-HT3 receptor antagonism (Kd = 0.2 nM for the unsubstituted scaffold) and as a monoamine neurotransmitter re-uptake inhibitor pharmacophore [2]. The compound is commercially supplied with purity ≥98% (NLT 98%) and is accompanied by full analytical documentation including NMR, HPLC, LC-MS, and MSDS .

Why 3-Oxagranatane Scaffold Congeners Cannot Be Freely Interchanged with Exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile


Within the 3-oxa-9-azabicyclo[3.3.1]nonane family, substitution at the 7- and 9-positions profoundly modulates both pharmacodynamic target engagement and physicochemical properties [1]. The unsubstituted 3-oxagranatane core (CAS 280-99-9) achieves sub-nanomolar 5-HT3A receptor binding (Kd = 0.2 nM), comparable to the clinical antiemetic ondansetron (Kd = 0.5 nM) . However, the introduction of the 7-exo-carbonitrile and 9-benzyl substituents in the target compound fundamentally alters its receptor recognition profile: the cyano group serves as both a hydrogen-bond acceptor and a dipole-modifying element, while the N-benzyl group introduces π-stacking potential and increased lipophilicity (computed LogP ≈ 1.39–3.91, substantially higher than the unsubstituted scaffold) [2]. Furthermore, the exo stereochemistry at C7 defines a distinct spatial orientation of the nitrile that is absent in endo-configured or des-cyano analogs. Generic substitution with the parent 3-oxagranatane, the 7-ketone analog (CAS 81514-40-1), or the 7-carboxylic acid derivative (CAS 1823562-02-2) would therefore result in a different target binding profile, altered physicochemical properties, and potentially divergent in vitro pharmacological outcomes—undermining experimental reproducibility in receptor binding, enzyme inhibition, or cellular assay contexts where the precise 7-exo-nitrile configuration is required [3].

Quantitative Differentiation Evidence for Exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile vs. Closest Analogs


5-HT3A Receptor Binding Affinity: Scaffold Potency Benchmark and the Implication of 7-Cyano Substitution for exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

The unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane scaffold binds the rat 5-HT3A receptor with Kd = 0.2 nM, comparable to the clinical agent ondansetron (Kd = 0.5 nM) . Derivatives bearing 7-amino substituents have been directly compared to equivalent tropane and granatane analogs as 5-HT3 antagonists [1]. The target compound's 7-exo-carbonitrile replaces the amino group with a strong electron-withdrawing nitrile, which is anticipated to modulate hydrogen-bonding interactions at the receptor orthosteric site by virtue of the nitrile's dipole moment (~3.9 D) and its capacity as a hydrogen-bond acceptor [2]. While direct receptor binding data for the target compound are not publicly available, the exo stereochemistry and nitrile functionality are explicitly claimed in patent literature covering 9-azabicyclo[3.3.1]nonane monoamine re-uptake inhibitors, where cyano is listed among preferred substituents [3]. This establishes a structural rationale for differential receptor engagement compared to the 7-unsubstituted or 7-amino congeners.

5-HT3 receptor antagonism serotonin receptor antiemetic scaffold

Dopamine Transporter (DAT) Affinity: Class-Level Selectivity Window of the 9-Azabicyclo[3.3.1]nonane Scaffold Relevant to exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

9-Azabicyclo[3.3.1]nonane derivatives, specifically 9-methyl-3β-phenyl-2-substituted analogs, exhibit approximately 100-fold lower dopamine transporter (DAT) binding affinity (Ki = 2–14 µM) compared to cocaine and structurally related tropane analogs when measured in rat caudate-putamen tissue [1][2]. This contrasts sharply with the sub-nanomolar 5-HT3A affinity reported for the 3-oxagranatane scaffold . The target compound, bearing both the 3-oxa bridge and the 7-exo-carbonitrile, represents a chemotype at the intersection of these two pharmacological profiles: the 3-oxa bridge is associated with high 5-HT3A affinity, while the 9-benzyl-9-azabicyclo[3.3.1]nonane framework introduces a >100-fold selectivity margin against DAT relative to tropane-based ligands [1]. This selectivity window is a class-level characteristic that informs the compound's suitability for CNS target profiling studies where DAT off-target activity must be minimized.

dopamine transporter DAT binding CNS selectivity

Computed Lipophilicity Differentiation: Predicted LogP of exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile vs. Unsubstituted 3-Oxagranatane Scaffold

Computed partition coefficients for 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile range from LogP = 1.22 to 3.91 across multiple in silico prediction platforms (mcule.com, PrenDB, LigandBox) [1][2]. In contrast, the unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane scaffold (C7H13NO, MW 127.18) has a significantly lower computed lipophilicity consistent with its smaller size and absence of the benzyl group. The N-benzyl substituent alone contributes approximately 2–2.5 LogP units based on fragment-based calculations, while the 7-nitrile group provides a modest polar contribution (H-bond acceptor count = 2 for the nitrile nitrogen) [3]. This lipophilicity differential has direct implications for passive membrane permeability, plasma protein binding, and CNS penetration potential in biological assays, making the target compound a distinctly more lipophilic entity compared to its des-benzyl scaffold precursor.

lipophilicity LogP physicochemical profiling

Stereochemical Identity: Exo Configuration at C7 Defines a Unique Spatial Pharmacophore Not Replicated by Endo or Achiral Analogs of exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

The target compound is explicitly designated as the exo isomer: (1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile . The exo orientation places the 7-carbonitrile on the opposite face of the bicyclic ring system relative to the 3-oxa bridge, creating a distinct spatial vector for the nitrile that differs fundamentally from any endo-configured analog. This stereochemical definition is critical because the 3-oxagranatane scaffold has been shown to exhibit stereospecific 5-HT3 receptor antagonism, with potency dependent on the configuration at the 7-position [1]. The patent literature on 9-azabicyclo[3.3.1]nonane monoamine re-uptake inhibitors further emphasizes the importance of stereochemistry, with separate claims covering exo and endo isomers [2]. While direct comparative activity data between exo- and endo-7-carbonitrile isomers are not publicly available, the well-precedented stereochemical sensitivity of the scaffold's biological activity establishes that the exo isomer represents a distinct chemical entity that cannot be substituted by endo or racemic mixtures without risking divergent pharmacological outcomes.

stereochemistry exo/endo configuration chiral scaffold

High-Value Application Scenarios for exo-9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile Based on Quantitative Evidence


5-HT3 Receptor Structure-Activity Relationship (SAR) Studies Requiring 7-Exo-Nitrile Substitution

For medicinal chemistry groups investigating the 5-HT3 receptor pharmacophore, the target compound provides a unique 7-exo-nitrile substitution vector on the 3-oxagranatane scaffold. The unsubstituted scaffold's Kd = 0.2 nM at the rat 5-HT3A receptor establishes the potency baseline, and the target compound's 7-exo-nitrile enables systematic exploration of how an electron-withdrawing, H-bond-accepting substituent at this position modulates receptor affinity and selectivity. This application is supported by published comparisons of 7-amino-3-oxagranatane derivatives against tropane and granatane equivalents [1], providing a methodological framework into which the 7-nitrile analog can be integrated as a key SAR probe.

CNS Target Profiling with Minimized DAT Off-Target Interference

In CNS drug discovery programs targeting non-DAT receptors (e.g., 5-HT3, sigma, or orexin receptors), the 9-azabicyclo[3.3.1]nonane scaffold offers a documented >100-fold selectivity margin against the dopamine transporter (Ki = 2–14 µM for DAT vs. sub-nanomolar for 5-HT3A) [2]. The target compound, with its 7-exo-nitrile and 9-benzyl substituents, represents a derivative within this class that can be prioritized for selectivity profiling panels where DAT-mediated false positives (common with tropane-based ligands) must be excluded. Its elevated computed LogP (1.22–3.91) further supports its use in cell-based CNS assays requiring membrane permeability [3].

Asymmetric Synthesis and Chiral Scaffold Derivatization

The compound's defined (1S,5R) exo stereochemistry makes it a valuable chiral building block for asymmetric synthesis . The 7-nitrile group can serve as a precursor for further transformations (e.g., hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole), while the 9-benzyl group can be selectively removed under hydrogenolysis conditions to reveal the secondary amine for subsequent N-functionalization. The carboxylic acid analog (CAS 1823562-02-2) has been explored as a scaffold for antibacterial agents targeting MRSA [4], suggesting that the nitrile analog may serve as a more metabolically stable or electronically differentiated precursor for similar derivatization campaigns.

Analytical Reference Standard for 3-Oxagranatane Derivative Characterization

With vendor-supplied documentation including NMR, HPLC, LC-MS, and MSDS, and purity guaranteed at NLT 98% , the target compound is suitable as an analytical reference standard for the characterization of novel 3-oxa-9-azabicyclo[3.3.1]nonane derivatives. The SpectraBase database contains MS (GC) data for this compound [5], providing an external spectral reference for identity confirmation in quality control workflows.

Quote Request

Request a Quote for Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.